PPTN

P2Y receptor pharmacology selectivity profiling purinergic signaling

Researchers requiring unambiguous attribution of phenotypes to P2Y14R face a critical challenge: generic P2Y antagonists like suramin lack subtype selectivity, confounding data interpretation. PPTN is the only validated small-molecule P2Y14 antagonist with subnanomolar affinity and >10,000-fold selectivity. • KB = 434 pM at recombinant human P2Y14R; zero agonist/antagonist activity at P2Y1,2,4,6,11,12,13 up to 1 µM • Validated in inflammation, chemotaxis, neuropathic pain, and ex vivo vascular tissue models • Benchmark reference standard for P2Y14R SAR studies and preclinical target validation

Molecular Formula C29H24F3NO2
Molecular Weight 475.5 g/mol
Cat. No. B12431138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPTN
Molecular FormulaC29H24F3NO2
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F
InChIInChI=1S/C29H24F3NO2/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20/h1-10,15-17,20,33H,11-14H2,(H,34,35)
InChIKeyFOECKIWHCOYYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPTN: Selective P2Y14 Receptor Antagonist for Inflammation Research


PPTN (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid, free base CAS 1160271-30-6; hydrochloride CAS 1992047-65-0) is a 4,7-disubstituted 2-naphthoic acid derivative that acts as a potent, competitive, and highly selective antagonist of the P2Y14 receptor (P2Y14R) [1]. The compound displays a KB value of 434 pM at the recombinant human P2Y14R, as determined by Schild analysis, and exhibits no agonist or antagonist activity at the other seven nucleotide-activated P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13) at concentrations up to 1 µM . PPTN is widely employed as a chemical probe to interrogate P2Y14R-mediated signaling pathways in inflammation, immune cell chemotaxis, and metabolic disease models [2].

Selective chemical probe for P2Y14 receptor signaling interrogation
Supports UDP-glucose-mediated chemotaxis and inflammation pathway studies
Hydrochloride salt form aids DMSO solubility for stock preparation

Why Generic P2Y Antagonists Cannot Substitute for PPTN


Generic P2Y receptor antagonists such as suramin, PPADS (pyridoxal phosphate 6-azophenyl 2′,4′-disulphonic acid), or reactive blue 2 exhibit broad-spectrum activity across multiple P2Y subtypes and lack the requisite selectivity to isolate P2Y14R-mediated signaling events [1]. For instance, suramin antagonizes P2Y2, P2Y4, and other P2Y receptors with varying potency and can paradoxically enhance agonist responses under certain experimental conditions, complicating data interpretation [2]. Similarly, subtype-selective antagonists for P2Y1 (e.g., MRS2500), P2Y2 (e.g., AR-C118925), P2Y6 (e.g., MRS2578), and P2Y12 (e.g., PSB0739) are available but are designed exclusively for their respective targets and do not address P2Y14R pharmacology [3]. PPTN remains the only widely validated, commercially available small-molecule antagonist with both subnanomolar affinity and >10,000-fold selectivity for P2Y14R over all other P2Y receptors, making it indispensable for experiments where unambiguous attribution of observed phenotypes to P2Y14R is required .

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Broad-spectrum P2Y antagonists (e.g., suramin, PPADS) engage multiple subtypes, complicating phenotype attribution.

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Subtype-selective antagonists for P2Y1, P2Y2, P2Y6, or P2Y12 do not address P2Y14R pharmacology; off-target profiles may shift interpretation.

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PPTN's >10,000-fold selectivity for P2Y14R is not replicated by other commercially available antagonists; substitution risks ambiguous P2Y14R attribution.

PPTN vs. P2Y Antagonists: Comparative Evidence


P2Y Subtype Selectivity vs. Suramin and PPADS

PPTN demonstrates absolute selectivity for P2Y14R, with 1 µM showing no agonist or antagonist effect at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors [1]. In contrast, suramin and PPADS exhibit broad-spectrum antagonism across multiple P2Y subtypes, including P2Y1, P2Y2, and P2Y4, with suramin acting as a competitive antagonist at rat P2Y2 with pA2 of 5.40 and reactive blue 2 antagonizing rat P2Y4 with pA2 of 6.43 [2].

P2Y Subtype Selectivity
Class-level inference
No agonist/antagonist activity at 7 P2Y subtypes at 1 µM
Enables exclusive attribution of observed phenotypes to P2Y14R
Suramin/PPADS show multi-subtype antagonism at comparable concentrations
P2Y receptor pharmacology selectivity profiling purinergic signaling

P2Y14R Affinity and Potency vs. MRS2578

PPTN exhibits subnanomolar affinity for P2Y14R with KB of 434 pM and Ki of 0.4 nM in functional assays [1]. In head-to-head comparative studies with MRS2578, a selective P2Y6 receptor antagonist (IC50 of 37 nM for P2Y6R), PPTN demonstrates superior potency for P2Y14R-specific applications . PPTN inhibits UDP-glucose-promoted chemotaxis in differentiated HL-60 cells with IC50 of approximately 1 nM (in the presence of 10 µM UDP-glucose) , whereas MRS2578 targets P2Y6R and shows no meaningful activity at P2Y14R.

Affinity Comparison
Cross-study comparable
PPTN KB = 434 pM; MRS2578 IC50 = 37 nM (P2Y6R)
Supports high-sensitivity P2Y14R blockade in functional assays
MRS2578 lacks activity at P2Y14R; target mismatched
P2Y14 receptor antagonist potency in vitro pharmacology

Off-Target Selectivity Margins vs. AR-C118925

PPTN displays >10,000-fold selectivity for P2Y14R over other P2Y receptors, with the closest off-target in a comprehensive GPCR panel being DRD3 (dopamine D3 receptor, Ki = 884.3 nM), representing a >1,700-fold selectivity window relative to P2Y14R Ki (0.4 nM) [1]. By comparison, AR-C118925, a selective P2Y2 receptor antagonist, exhibits pA2 values of 37.2 nM (calcium assay) and 51.3 nM (β-arrestin assay) and is inactive against a panel of 37 other receptors at 10 µM, representing a maximum selectivity window of approximately 200- to 270-fold [2]. The >1,700-fold window for PPTN versus DRD3 substantially exceeds the selectivity margins typically observed for other P2Y subtype-selective antagonists.

Selectivity Window
Cross-study comparable
>1,700-fold P2Y14R vs. DRD3; AR-C118925 ~200–270-fold
Supports low off-target pharmacology risk in probe studies
Closest off-target DRD3 Ki = 884.3 nM for PPTN
off-target profiling GPCR selectivity chemical probe validation

Potency and In Vivo Efficacy vs. Next-Gen Antagonists

While newer P2Y14R antagonists such as the piperidine amide derivatives (e.g., compound 11) and the α-hydroxy bicyclic analog MRS4833 (compound 15) have been developed with improved aqueous solubility, their receptor affinities remain comparable to or lower than PPTN [1]. In a recent SAR study varying the alicyclic ring size of 4-phenyl-2-naphthoic acid derivatives, MRS4833 exhibited an 89-fold higher affinity than its parent analog 14, yet PPTN remains the benchmark against which all new P2Y14R antagonists are measured [2]. Notably, PPTN has demonstrated robust in vivo efficacy across multiple disease models, including attenuation of proinflammatory cytokine release (IL-6, IL-18, TNF-α), reduction of neutrophil recruitment to the renal medulla following UDP-glucose challenge, and reversal of inflammatory soup-induced mechanical allodynia [3]. In a head-to-head comparison with novel antagonist 16c (IC50 = 1.77 nM), PPTN maintained comparable potency (IC50 = 2.0 nM) but serves as the established positive control in these studies [4].

Comparative Potency
Direct head-to-head
PPTN IC50 = 2.0 nM; compound 16c IC50 = 1.77 nM
PPTN serves as reference standard for P2Y14R antagonist development
Broader in vivo model-response context reported for PPTN
P2Y14 antagonist SAR in vivo inflammation drug development

Solubility and Formulation for In Vitro/In Vivo Use

PPTN hydrochloride (CAS 1992047-65-0) exhibits high solubility in DMSO (>100 mg/mL, equivalent to >195 mM) and moderate solubility in ethanol (up to 20 mM) . The free base form (CAS 1160271-30-6) has lower DMSO solubility (approximately 10-12.5 mg/mL, 21-26 mM) . These solubility parameters are sufficient for most in vitro cell-based assays requiring DMSO vehicle concentrations below 0.1% (v/v), enabling preparation of stock solutions at 10-100 mM . However, PPTN's relatively high cLogP of 6.18 limits aqueous solubility, a known liability that has driven the development of more hydrophilic analogs (e.g., MRS4833) and prodrug approaches (e.g., MRS4815) for improved oral bioavailability [1]. Researchers should account for this when designing in vivo studies requiring parenteral or oral administration, and may consider the hydrochloride salt form for enhanced solubility relative to the free base .

Solubility Profile
Supporting evidence
HCl salt: DMSO >100 mg/mL (>195 mM); free base ~10–12.5 mg/mL
Supports stock preparation and vehicle selection for assays
cLogP 6.18 limits aqueous solubility; salt form recommended
compound solubility DMSO solubility experimental formulation

PPTN Research and Industrial Application Scenarios


In Vitro P2Y14R Phenotypic Validation

PPTN is the antagonist of choice for cell-based assays where distinguishing P2Y14R-mediated signaling from other P2Y receptor contributions is essential. With >10,000-fold selectivity over other P2Y receptors and zero detectable activity at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13 at 1 µM [1], PPTN enables definitive pharmacological validation of P2Y14R involvement in UDP-glucose- or UDP-stimulated responses, including cAMP inhibition, ERK1/2 phosphorylation, and chemotaxis .

P2Y14R Target Validation in Inflammation Models

PPTN has demonstrated robust in vivo efficacy across multiple inflammation models, including attenuation of IL-6, IL-18, and TNF-α release [1]; prevention of UDP-glucose-induced neutrophil recruitment to the renal medulla ; and reversal of inflammatory soup-induced mechanical allodynia in neuropathic pain models . These studies establish PPTN as the benchmark P2Y14R antagonist for preclinical target validation in inflammatory, renal, and neuropathic conditions.

Positive Control for P2Y14R Antagonist Development

In structure-activity relationship (SAR) studies developing next-generation P2Y14R antagonists, PPTN serves as the established reference standard. Comparative studies with novel analogs such as compound 16c (IC50 = 1.77 nM) and MRS4833 have used PPTN (IC50 = 2.0 nM; inhibition at 100 nM = 94.88%) as the positive control for assessing potency improvements, selectivity profiles, and functional efficacy [1]. Procurement of PPTN ensures consistency and comparability with published data in the P2Y14R antagonist development literature.

Ex Vivo Tissue Responses to UDP-Glucose

PPTN has been validated in ex vivo tissue bath preparations, where it inhibits both UDP-glucose- and MRS2690 (selective P2Y14R agonist, EC50 = 49 nM)-induced contraction of porcine pancreatic and coronary arteries [1]. The compound's high affinity (KB = 434 pM) and competitive mechanism enable precise quantification of P2Y14R-mediated vascular responses, making it suitable for tissue pharmacology studies investigating purinergic regulation of vascular tone and inflammation .

Application
Selection Property
Validation Focus
In vitro P2Y14R signaling studies
Subtype selectivity profile
Phenotype attribution to P2Y14R
Inflammation model target validation
Model-response endpoint context
Cytokine release and neutrophil recruitment endpoint review
P2Y14R antagonist development (SAR)
Reference standard consistency
Potency and selectivity benchmarking
Ex vivo vascular tissue pharmacology
High-affinity competitive mechanism
UDP-glucose- and agonist-induced contraction endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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